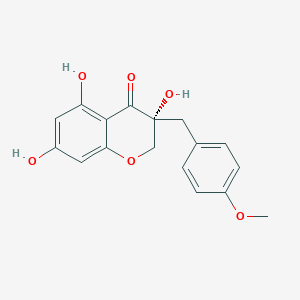
Boc-Val-Dil-Dap-Phe-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Val-Dil-Dap-Phe-OMe is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These conjugates are a class of targeted cancer therapies that combine the specificity of antibodies with the cytotoxicity of drugs. The compound’s full name is methyl ( (2R,3R)-3- ( (S)-1- ( (3R,4S,5S)-4- ( (S)-2- ( ( ( (tert-butoxycarbonyl)oxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-L-phenylalaninate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Dil-Dap-Phe-OMe involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the methoxy group (OMe) is introduced to protect the carboxyl group. The synthesis involves the use of reagents such as diisopropyl azodicarboxylate (DIAD) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) for coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Val-Dil-Dap-Phe-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: The compound can undergo substitution reactions to replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as sodium azide (NaN₃) for azide substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield deprotected amino acids .
Wissenschaftliche Forschungsanwendungen
Boc-Val-Dil-Dap-Phe-OMe is widely used in scientific research, particularly in the following fields:
Chemistry: As a cleavable linker in the synthesis of complex molecules.
Biology: In the development of ADCs for targeted cancer therapy.
Medicine: As a component in drug delivery systems.
Industry: In the production of pharmaceuticals and bioconjugates .
Wirkmechanismus
The mechanism of action of Boc-Val-Dil-Dap-Phe-OMe involves its role as a cleavable linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Val-Dil-Dap-OH: Another cleavable linker used in ADC synthesis.
Boc-Val-Dil-Dap-Doe: A derivative used in similar applications.
Boc-Val-Dil-Dap-Nrp: Another related compound used in ADC development
Uniqueness
Boc-Val-Dil-Dap-Phe-OMe is unique due to its specific structure, which provides optimal stability and cleavability for ADC applications. Its ability to form stable conjugates and release drugs under specific conditions makes it a valuable tool in targeted cancer therapy .
Eigenschaften
Molekularformel |
C39H64N4O8 |
|---|---|
Molekulargewicht |
716.9 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(2S)-3-oxo-1-phenylbutan-2-yl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H64N4O8/c1-13-25(4)34(42(10)37(47)33(24(2)3)41-38(48)51-39(7,8)9)31(49-11)23-32(45)43-21-17-20-30(43)35(50-12)26(5)36(46)40-29(27(6)44)22-28-18-15-14-16-19-28/h14-16,18-19,24-26,29-31,33-35H,13,17,20-23H2,1-12H3,(H,40,46)(H,41,48)/t25-,26+,29-,30-,31+,33-,34-,35+/m0/s1 |
InChI-Schlüssel |
CEXFOGNATYRFPD-NTRIPLICSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)C)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)

![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)

![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
![1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide](/img/structure/B11932622.png)

![6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11932641.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[1-[[22-ethyl-21-[2-(1-methoxyethyl)pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B11932680.png)



